molecular formula C8H10N2O B1457677 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one CAS No. 1780424-93-2

1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one

Cat. No.: B1457677
CAS No.: 1780424-93-2
M. Wt: 150.18 g/mol
InChI Key: CODYWEAZYCJIDR-UHFFFAOYSA-N
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Description

1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a fused ring system with nitrogen atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one typically involves multi-step processes that include the formation of the naphthyridine ring system. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can lead to the formation of the desired compound through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation, high-pressure reactions, and continuous flow processes to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated analogs.

    Substitution: The nitrogen atoms in the ring system can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

Scientific Research Applications

1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one has found applications in several areas of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Similar in structure but lacks the additional nitrogen atom in the ring system.

    1,2,3,4-Tetrahydroisoquinoline: Another related compound with a different arrangement of nitrogen atoms.

Uniqueness

1,2,3,4,7,8-hexahydro-1,7-naphthyridin-8-one is unique due to its specific nitrogen arrangement and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,3,4,7-tetrahydro-1H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-7-6(3-5-10-8)2-1-4-9-7/h3,5,9H,1-2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODYWEAZYCJIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC=C2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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